molecular formula C14H18N2O3 B2831132 N-cyclopropyl-2-(oxan-4-yloxy)pyridine-4-carboxamide CAS No. 2034391-69-8

N-cyclopropyl-2-(oxan-4-yloxy)pyridine-4-carboxamide

Cat. No.: B2831132
CAS No.: 2034391-69-8
M. Wt: 262.309
InChI Key: NJQMCDNRTYZROH-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(oxan-4-yloxy)pyridine-4-carboxamide is a chemical compound with the molecular formula C14H18N2O3 It is characterized by the presence of a cyclopropyl group, a tetrahydro-2H-pyran-4-yl group, and an isonicotinamide moiety

Scientific Research Applications

N-cyclopropyl-2-(oxan-4-yloxy)pyridine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It may be used in studies investigating the interaction of small molecules with biological macromolecules.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in certain chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(oxan-4-yloxy)pyridine-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(oxan-4-yloxy)pyridine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the cyclopropyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclopropyl derivatives.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(oxan-4-yloxy)pyridine-4-carboxamide involves its interaction with specific molecular targets. The cyclopropyl group and the tetrahydro-2H-pyran-4-yl moiety may facilitate binding to enzymes or receptors, thereby modulating their activity. The isonicotinamide group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2-((tetrahydro-2H-pyran-2-yl)oxy)isonicotinamide
  • N-cyclopropyl-2-((tetrahydro-2H-pyran-3-yl)oxy)isonicotinamide

Uniqueness

N-cyclopropyl-2-(oxan-4-yloxy)pyridine-4-carboxamide is unique due to the specific positioning of the tetrahydro-2H-pyran-4-yl group, which can influence its reactivity and binding properties. This positioning may result in distinct biological activities compared to its analogs.

Properties

IUPAC Name

N-cyclopropyl-2-(oxan-4-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c17-14(16-11-1-2-11)10-3-6-15-13(9-10)19-12-4-7-18-8-5-12/h3,6,9,11-12H,1-2,4-5,7-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQMCDNRTYZROH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=NC=C2)OC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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